molecular formula C7H14O3 B1147899 Ethyl 2-hydroxy-3-methylbutanoate CAS No. 2441-06-7

Ethyl 2-hydroxy-3-methylbutanoate

Cat. No.: B1147899
CAS No.: 2441-06-7
M. Wt: 146.186
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

Ethyl 2-hydroxy-3-methylbutanoate, first identified in natural products, gained attention for its role in food and beverage aromas. Early studies in the mid-20th century detected this compound in fermented beverages, such as wine, where microbial metabolism during fermentation produces esters contributing to fruity notes. Its synthetic pathway was later elucidated, with chemical synthesis methods emerging in the 1970s using esterification reactions between 2-hydroxy-3-methylbutanoic acid and ethanol under acid catalysis. The compound’s structural characterization advanced with the advent of mass spectrometry and nuclear magnetic resonance (NMR), allowing precise identification of its chiral centers and stereochemistry.

Nomenclature and Classification

The systematic IUPAC name for this compound is This compound , reflecting its ester functional group, hydroxyl substituent at position 2, and methyl branch at position 3. Alternative names include ethyl 2-hydroxyisovalerate and ethyl 3-methyl-2-hydroxybutyrate . It belongs to the class of carboxylic acid esters and is further categorized as a fatty acid ester due to its aliphatic hydrocarbon chain. Its molecular formula is C₇H₁₄O₃ , with a molar mass of 146.18 g/mol .

Table 1: Key Identifiers of this compound

Property Value Source
CAS Registry Number 2441-06-7
PubChem CID 520125
Molecular Formula C₇H₁₄O₃
IUPAC Name This compound

Significance in Chemical and Biological Sciences

This compound is notable for its dual role in industrial applications and biological systems :

  • Flavor and Fragrance Industry : this compound contributes to the aroma profiles of fruits and fermented beverages, with descriptors such as "pineapple" and "red berry". Its concentration in wines correlates with grape variety and fermentation conditions.
  • Metabolic Pathways : As a metabolite in Escherichia coli, it participates in branched-chain amino acid catabolism, highlighting its role in microbial energy metabolism.
  • Chiral Synthesis : The (R)-enantiomer serves as a building block in asymmetric synthesis for pharmaceuticals and agrochemicals, leveraging its stereochemical purity.

Scope of Current Scientific Understanding

Recent research has expanded knowledge in three areas:

  • Analytical Methods : Advanced extraction techniques like stir bar sorptive extraction (SBSE) and headspace solid-phase microextraction (HS-SPME) optimize its isolation from complex matrices, improving detection limits in food and environmental samples.
  • Synthetic Optimization : Catalytic esterification and enzymatic hydrolysis methods now yield higher enantiomeric excess (e.e.), critical for pharmaceutical applications.
  • Structural Insights : X-ray crystallography and computational modeling have resolved its conformational preferences, explaining its reactivity in organic syntheses.

Table 2: Comparison of Extraction Techniques for this compound

Method Sensitivity Key Advantages Limitations
SBSE High Efficient for semi-volatile compounds Limited polymer selectivity
HS-SPME Moderate Rapid, solvent-free Matrix interference
Liquid-Liquid Low Broad applicability Requires large solvent volumes

Properties

IUPAC Name

ethyl 2-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-7(9)6(8)5(2)3/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRVEUZYBVGCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947282
Record name Ethyl 2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2441-06-7
Record name Ethyl 2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-hydroxy-3-methylbutanoate
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Comparison with Similar Compounds

Comparison with Similar Compounds

E2H3MB belongs to the hydroxy ester family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogs:

Ethyl 2-Hydroxy-4-Methylpentanoate (E2H4MP)

  • Molecular Formula : C₈H₁₆O₃
  • Detection Threshold : 10 mg/L in red wine (vs. 51 mg/L for R-E2H3MB) .
  • Sensory Impact : Unlike E2H3MB, E2H4MP is a potent enhancer of fruity aromas in wine model solutions, even at sub-threshold concentrations .
  • Enantiomeric Influence : The S-form of E2H4MP has a higher olfactory threshold than the R-form, contrasting with E2H3MB, where the R-form dominates .

Ethyl Lactate (Ethyl 2-Hydroxypropanoate)

  • Molecular Formula : C₅H₁₀O₃
  • Concentration in Wine : 312–346 mg/L in red wines, significantly higher than E2H3MB (typically <0.5 mg/L) .
  • Role: Contributes to "milky" or "yogurt-like" aromas.

Ethyl 3-Hydroxybutanoate

  • Molecular Formula : C₆H₁₂O₃
  • Sensory Profile : Described as "caramel-like" or "buttery."
  • Concentration : Found at higher concentrations (up to 2.39 mg/L) compared to E2H3MB in aged red wines .

Comparative Data Table

Compound Molecular Formula Detection Threshold (Red Wine) Key Aroma Descriptors Typical Concentration (Red Wine) Enantiomeric Ratio (R:S)
Ethyl 2-Hydroxy-3-Methylbutanoate C₇H₁₄O₃ 51 mg/L (R-form) Pineapple, strawberry 0–314 µg/L 94:6
Ethyl 2-Hydroxy-4-Methylpentanoate C₈H₁₆O₃ 10 mg/L Fruity, floral 4.6–7.1 mg/L Not reported
Ethyl Lactate C₅H₁₀O₃ 312 mg/L Milky, yogurt 312–346 mg/L N/A
Ethyl 3-Hydroxybutanoate C₆H₁₂O₃ Not determined Caramel, buttery Up to 2.39 mg/L N/A

Structural and Functional Insights

  • Branching vs. Linear Chains : E2H3MB’s branched structure (3-methyl group) reduces volatility compared to linear hydroxy esters like ethyl lactate, impacting its aroma contribution .
  • Matrix Effects: Detection thresholds for E2H3MB enantiomers are matrix-dependent. In water, thresholds are 4 µg/L (R-form) and 1.5 µg/L (S-form), but increase dramatically in wine due to interactions with ethanol and other volatiles .

Sensory Evaluation Findings

  • E2H4MP : In contrast, sub-threshold levels of E2H4MP (10 mg/L) significantly enhance "red berry" aromas in de-aromatized wines .

Preparation Methods

Batch Process

The traditional batch method involves reacting 2-hydroxy-3-methylbutanoic acid with ethanol in the presence of a Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction follows the equilibrium:

2-Hydroxy-3-methylbutanoic acid+EthanolEthyl 2-hydroxy-3-methylbutanoate+Water\text{2-Hydroxy-3-methylbutanoic acid} + \text{Ethanol} \rightleftharpoons \text{Ethyl 2-hydroxy-3-methylbutanoate} + \text{Water}

To shift equilibrium toward ester formation, excess ethanol (3–5 molar equivalents) is used, and water is removed via azeotropic distillation. Typical conditions include refluxing at 80–90°C for 6–8 hours, achieving yields of 65–75%.

Key Parameters:

  • Catalyst Loading : 1–2 wt% H₂SO₄ or 0.5–1 wt% PTSA.

  • Molar Ratio : Acid:Ethanol = 1:3–1:5.

  • Reaction Time : 6–12 hours.

Continuous Process

Industrial-scale production favors continuous esterification for higher throughput. A patented method for analogous esters involves:

  • Feeding 2-hydroxy-3-methylbutanoic acid (120 L/hr) and ethanol (70 L/hr) into a reactor with PTSA (acid:ethanol:catalyst = 50:10:1 by weight).

  • Maintaining a vapor pressure of 0.5 MPa and refluxing until the top temperature stabilizes at 85°C.

  • Distilling crude ester through a water-oil separator, followed by rectification at 0.4 MPa and 132–133°C to isolate >98% pure product.

Advantages Over Batch :

  • 20–30% higher yield due to continuous removal of water and product.

  • Reduced labor costs and waste generation.

Catalysts and Reaction Optimization

Homogeneous Acid Catalysts

CatalystLoading (wt%)Yield (%)Reaction Time (hr)
H₂SO₄1.5688
PTSA1.0726
HCl (gas)2.06010

PTSA outperforms H₂SO₄ due to lower corrosivity and easier separation post-reaction.

Heterogeneous Catalysts

Ion-exchange resins (e.g., Amberlyst-15) enable catalyst reuse and simplified purification. At 90°C and 1:4 acid:ethanol ratio, Amberlyst-15 achieves 70% yield in 5 hours.

Process Parameters and Yield Optimization

Temperature and Pressure

  • Optimal Temperature : 80–90°C. Higher temperatures accelerate reaction but risk dehydration of the hydroxyl group.

  • Pressure : Atmospheric pressure for batch; 0.4–0.5 MPa for continuous systems to enhance distillation efficiency.

Molar Ratios

Excess ethanol (1:4–1:5) maximizes conversion. A study found that increasing the ethanol ratio from 1:3 to 1:5 improved yield from 65% to 78%.

Comparative Analysis of Production Methods

ParameterBatch ProcessContinuous Process
Yield (%)65–7585–90
Reaction Time (hr)6–124–6
ScalabilityLimitedHigh
Capital CostLowModerate
Purity (%)90–9598+

Continuous processes excel in large-scale production, while batch methods remain suitable for small batches or R&D.

Industrial-Scale Production Considerations

Equipment Design

  • Reactor : Stainless steel or glass-lined to resist acidic conditions.

  • Distillation Columns : Packed columns with high surface area for efficient separation.

Waste Management

  • Byproducts : Water and unreacted ethanol are recycled.

  • Catalyst Recovery : PTSA is neutralized and filtered, while ion-exchange resins are regenerated.

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